molecular formula C12H14ClN B8418248 2-(4-Chlorophenyl)-2-ethylbutyronitrile

2-(4-Chlorophenyl)-2-ethylbutyronitrile

Cat. No.: B8418248
M. Wt: 207.70 g/mol
InChI Key: BZFLWJPIASKROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2-ethylbutyronitrile is a nitrile derivative characterized by a chlorophenyl group at the para position and an ethyl branching at the second carbon of the butyronitrile backbone. These compounds are critical intermediates in agrochemical and pharmaceutical synthesis due to their reactivity and stability. For example, nitriles like 2-(4-Chlorophenyl)hexanenitrile (CAS 2124-74-5) are pivotal in synthesizing pesticides and herbicides .

Properties

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-ethylbutanenitrile

InChI

InChI=1S/C12H14ClN/c1-3-12(4-2,9-14)10-5-7-11(13)8-6-10/h5-8H,3-4H2,1-2H3

InChI Key

BZFLWJPIASKROC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C#N)C1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Branching vs. Chain Length :

  • The methyl-branched 2-(4-Chlorophenyl)-3-methylbutanenitrile (CAS 2012-81-9) has a lower molecular weight (193.68) compared to the linear-chain 2-(4-Chlorophenyl)hexanenitrile (207.70). Branching reduces steric hindrance, enhancing reactivity in substitution reactions .
  • The hexyl chain in 2-(4-Chlorophenyl)hexanenitrile increases lipophilicity, making it more suitable for agrochemical formulations .

Functional Group Effects: The ketone group in 2-(4-Chlorophenyl)-3-oxobutanenitrile introduces polarity, improving solubility in polar solvents but reducing thermal stability compared to non-oxygenated analogs . The dimethylamino group in 2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile hydrochloride enhances water solubility under acidic conditions, a trait leveraged in pharmaceutical salt formulations .

Physicochemical Properties

  • Solubility: Nitriles with non-polar substituents (e.g., hexyl chains) exhibit higher solubility in organic solvents, whereas polar groups (e.g., oxo, dimethylamino) improve aqueous solubility .
  • Stability :
    • Oxo-substituted nitriles are prone to hydrolysis under basic conditions, limiting their use in alkaline environments .

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